molecular formula C8H9NO4S B13218029 6-Methyl-2H-1,3-benzodioxole-5-sulfonamide

6-Methyl-2H-1,3-benzodioxole-5-sulfonamide

Cat. No.: B13218029
M. Wt: 215.23 g/mol
InChI Key: RMGCWOMJRZBUPB-UHFFFAOYSA-N
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Description

6-Methyl-2H-1,3-benzodioxole-5-sulfonamide is an organic compound with the molecular formula C8H9NO4S It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2H-1,3-benzodioxole-5-sulfonamide typically involves the reaction of 6-methyl-2H-1,3-benzodioxole with sulfonamide reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2H-1,3-benzodioxole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

6-Methyl-2H-1,3-benzodioxole-5-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-2H-1,3-benzodioxole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2H-1,3-benzodioxole-5-sulfonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

6-methyl-1,3-benzodioxole-5-sulfonamide

InChI

InChI=1S/C8H9NO4S/c1-5-2-6-7(13-4-12-6)3-8(5)14(9,10)11/h2-3H,4H2,1H3,(H2,9,10,11)

InChI Key

RMGCWOMJRZBUPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N)OCO2

Origin of Product

United States

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